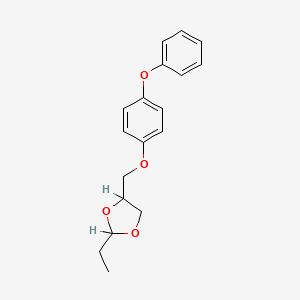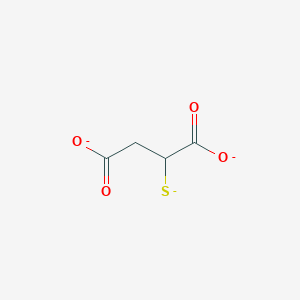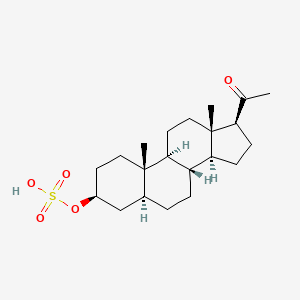
Diofenolan
概要
説明
Synthesis Analysis
The synthesis of compounds related to Diofenolan involves complex chemical processes. For instance, the synthesis of 2-(polyfluoroaryl)benzofurans via a copper(I)-catalyzed reaction highlights the intricate processes involved in producing related compounds, involving copper-catalyzed intramolecular C-O bond formation and C-H activation (Ye, Liu, Pu, & Wu, 2012).
Molecular Structure Analysis
Analyzing the molecular structure of related compounds, such as the synthesis and crystal structure of a novel phenothiazine derivative, provides insights into the molecular arrangements and bonding patterns that are crucial for understanding this compound's properties (Jia & Wu, 2017).
Chemical Reactions and Properties
This compound has been identified as a juvenile hormone (JH) agonist, demonstrating potent activity in inducing male offspring production in daphnids, showcasing its role in modulating endocrine signaling pathways (Abe et al., 2015). This reflects its chemical properties and interactions with biological systems.
Physical Properties Analysis
The study of similar compounds, like the investigation into the antimicrobial activities of silanols compared with alcohols and phenols, sheds light on the physical properties of this compound's counterparts, such as their antimicrobial efficiency and mechanisms of action (Kim, Farrah, & Baney, 2007).
Chemical Properties Analysis
The chemical properties of this compound can be inferred from studies on related compounds. For example, the iron-catalyzed tandem oxidative coupling and annulation provide an approach to constructing polysubstituted benzofurans, demonstrating the chemical reactivity and potential applications of similar compounds in synthesizing complex molecular structures (Guo, Yu, Li, & Li, 2009).
科学的研究の応用
1. Induction of Male Offspring in Daphnia Magna
Diofenolan, as a juvenile hormone (JH) agonist, has been investigated for its ability to induce male offspring production in various daphnid species, including Daphnia magna. This study demonstrated that this compound, at low concentrations, exhibited potent male offspring induction activity. The research also highlighted this compound's influence on the endocrine signaling pathways in D. magna, suggesting potential effects on growth, development, and reproduction in this species (Abe et al., 2015).
2. Impact on Common Citrus Butterfly
Research on the common citrus swallowtail butterfly, Papilio demoleus, treated with this compound revealed several deformities and disruptions in normal growth and development. Topical administration of this compound resulted in delayed larval-larval and larval-pupal ecdysis, ecdysial failure, mortality, severe reduction in pupation, deformed pupae, and complete inhibition of adult emergence. This compound's effectiveness in hindering the normal life cycle of P. demoleus highlights its potential for integrated pest management programs (Singh & Kumar, 2011).
3. Efficacy Against Spodoptera litura
Studies have compared the efficacy of this compound with other Juvenile Hormone Analogs (JHAs) against the polyphagous pest Spodoptera litura. This compound was found to disrupt growth, development, molting, and metamorphosis in treated larvae. The research underscored this compound's potency in controlling S. litura by inducing various abnormalities, making it a candidate for inclusion in Integrated Pest Management (IPM) programs (Singh & Kumar, 2015).
4. Effects on Enzyme Activities in Spodoptera littoralis
Investigations into the effects of this compound on enzyme activities in Spodoptera littoralis have revealed significant changes. The study focused on the impact of this compound on the activities of glutamic oxaloacetic and glutamic pyruvic transaminases in larval tissues. These findings contribute to understanding the biochemical disruptions caused by this compound in pest species (Tanani et al., 2016).
5. Sterilizing Effects on Musca domestica
A study on the housefly, Musca domestica, investigated the effects of this compound on female reproductive ability and ovarian morphology. This compound caused extensive morphological alterations in ovaries and ovarioles, leading to reduced egg-laying. The findings suggest the potential of this compound in sustainable pest management strategies against M. domestica (Pezzi et al., 2021).
作用機序
Target of Action
Diofenolan is a potent juvenile hormone (JH) mimic and molt inhibitor . It primarily targets the endocrine system of insects, specifically the corpora allata, an endocrine gland that produces the juvenile hormone required for ovarian development .
Mode of Action
This compound interferes with the normal juvenile hormone levels and the activity of the prothoracic gland . This interference induces an inhibitory action on the synthesis, release, and action of the molting hormone ecdysone . As a result, it disrupts the normal growth, development, metamorphosis, and molting in insects, rendering them non-viable .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the juvenile hormone pathway. By mimicking the juvenile hormone, this compound disrupts the normal hormonal balance in insects. This disruption leads to a variety of downstream effects, including delayed larval-larval and larval-pupal ecdysis, ecdysial failure, mortality, severe reduction in pupation, deformed pupae, and complete inhibition of adult emergence .
Result of Action
This compound’s action results in several deformities in insects due to its interference with normal growth and development. These include delay in larval-larval and larval-pupal ecdysis, ecdysial failure, mortality, severe reduction in pupation, deformed pupae, and complete inhibition of adult emergence . In the case of the common citrus butterfly, Papilio demoleus, this compound severely hampers its normal growth, development, and metamorphosis .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. This compound is known to be photo-stable , suggesting that it may retain its efficacy under various light conditions
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-ethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-2-18-20-13-17(22-18)12-19-14-8-10-16(11-9-14)21-15-6-4-3-5-7-15/h3-11,17-18H,2,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOOQPFIGYHZFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1OCC(O1)COC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041884 | |
| Record name | Diofenolan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63837-33-2 | |
| Record name | Diofenolan [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063837332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diofenolan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2041884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diofenolan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIOFENOLAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4809GWT7HE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(4-methylphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]-1-phenyl-4-pyrazolecarboxamide](/img/structure/B1228673.png)

![4-hydroxy-3-[2-[6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]oxolan-2-one](/img/structure/B1228675.png)
![2-(Hexylamino)-1-[4-(phenylmethyl)-1-piperidinyl]ethanone](/img/structure/B1228676.png)
![1-Tert-butyl-3-[[(2-chlorophenyl)-oxomethyl]amino]thiourea](/img/structure/B1228677.png)
![N-(7-methyl-2,5-dioxo-4,4a,6,10b-tetrahydro-3H-pyrano[3,2-c]quinolin-3-yl)propanamide](/img/structure/B1228678.png)
![2-[[[5-(2-Fluoroanilino)-1,3,4-thiadiazol-2-yl]thio]methyl]isoindole-1,3-dione](/img/structure/B1228679.png)
![N-[5-(phenylmethyl)-2-thiazolyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B1228680.png)



![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanyl-propyl]amino]-2-phenyl-benzoyl]amino]-4-methyl-pentanoate](/img/structure/B1228691.png)
